6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a thiadiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials
Formation of Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of Fluorobenzyl Group: This step typically involves a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazolo[3,2-a]pyrimidine core.
Introduction of Methoxyphenyl Group: This step involves the reaction of a methoxyphenyl derivative with the intermediate compound formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound has shown potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-((Z)-1-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 6-((Z)-1-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of 6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, can enhance the compound’s stability and bioactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H21FN4O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21FN4O3S/c1-3-4-20-27-28-21(25)17(22(29)26-23(28)32-20)11-15-7-10-18(19(12-15)30-2)31-13-14-5-8-16(24)9-6-14/h5-12,25H,3-4,13H2,1-2H3/b17-11-,25-21? |
InChI Key |
MSMNIUMNGVOCTD-KUYAPCGNSA-N |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1 |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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